![molecular formula C18H30N2O2 B4930522 1,4-bis(cyclohexylcarbonyl)piperazine CAS No. 6337-93-5](/img/structure/B4930522.png)
1,4-bis(cyclohexylcarbonyl)piperazine
Overview
Description
1,4-bis(cyclohexylcarbonyl)piperazine, also known as BCPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BCPP is a piperazine derivative that has been synthesized to study its potential as a pharmaceutical agent. In
Mechanism of Action
The exact mechanism of action of 1,4-bis(cyclohexylcarbonyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 1,4-bis(cyclohexylcarbonyl)piperazine has been shown to increase the activity of GABAergic neurons, which leads to a reduction in neuronal excitability and a decrease in seizures.
Biochemical and Physiological Effects:
1,4-bis(cyclohexylcarbonyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. 1,4-bis(cyclohexylcarbonyl)piperazine has also been shown to decrease the levels of acetylcholine in the brain, which may contribute to its anticonvulsant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,4-bis(cyclohexylcarbonyl)piperazine is its potent anticonvulsant and anxiolytic effects, which make it a valuable tool for studying the central nervous system. However, 1,4-bis(cyclohexylcarbonyl)piperazine has some limitations for lab experiments. It is a relatively toxic compound and requires careful handling. Additionally, 1,4-bis(cyclohexylcarbonyl)piperazine has a low solubility in water, which makes it difficult to administer in animal studies.
Future Directions
There are several future directions for the study of 1,4-bis(cyclohexylcarbonyl)piperazine. One area of research is the development of 1,4-bis(cyclohexylcarbonyl)piperazine analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of 1,4-bis(cyclohexylcarbonyl)piperazine on the central nervous system. Additionally, 1,4-bis(cyclohexylcarbonyl)piperazine may have potential as a therapeutic agent for the treatment of other neurological disorders such as depression and anxiety disorders.
Conclusion:
In conclusion, 1,4-bis(cyclohexylcarbonyl)piperazine is a piperazine derivative that has gained significant attention in scientific research due to its unique properties. It has been found to exhibit potent anticonvulsant, analgesic, and anxiolytic properties and has potential as a pharmaceutical agent for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of 1,4-bis(cyclohexylcarbonyl)piperazine and to develop 1,4-bis(cyclohexylcarbonyl)piperazine analogs with improved pharmacological properties.
Synthesis Methods
The synthesis of 1,4-bis(cyclohexylcarbonyl)piperazine involves the reaction of piperazine with cyclohexanone in the presence of a catalyst such as hydrochloric acid. The reaction results in the formation of a white crystalline solid that is purified through recrystallization. The yield of 1,4-bis(cyclohexylcarbonyl)piperazine can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Scientific Research Applications
1,4-bis(cyclohexylcarbonyl)piperazine has been extensively studied for its potential as a pharmaceutical agent. It has been found to exhibit potent anticonvulsant, analgesic, and anxiolytic properties. 1,4-bis(cyclohexylcarbonyl)piperazine has also been investigated for its potential as a drug for the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
properties
IUPAC Name |
[4-(cyclohexanecarbonyl)piperazin-1-yl]-cyclohexylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h15-16H,1-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRBRRXJOXQTJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284536 | |
Record name | cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6337-93-5 | |
Record name | NSC37551 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37551 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cyclohexyl[4-(cyclohexylcarbonyl)piperazino]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10284536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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